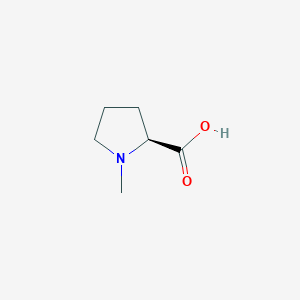

N-Methyl-L-proline

Description

Monomethyl proline has been reported in Brassica oleracea, Trichilia claussenii, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349191 | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-11-6 | |

| Record name | N-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of N-Methyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for N-Methyl-L-proline. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Historical Context

The discovery of N-Methyl-L-proline is intrinsically linked to the initial isolation of the amino acid L-proline. In 1900, the Nobel laureate Richard Willstätter was investigating the structure of N-methylproline. It was during these studies that he successfully isolated proline for the first time[1]. This seminal work laid the foundation for understanding the chemistry and biological significance of proline and its methylated derivatives. N-Methyl-L-proline, also known by synonyms such as (2S)-1-methylpyrrolidine-2-carboxylic acid and hygric acid, is a derivative of L-proline where the amino hydrogen is substituted with a methyl group[2][3].

Natural Sources and Quantitative Data

N-Methyl-L-proline is a naturally occurring compound found in a variety of organisms, where it often functions as a plant metabolite and an osmoprotectant, helping organisms survive in environments with extreme osmolarity and temperatures. It is particularly abundant in citrus fruits. While comprehensive quantitative data across all potential sources is an ongoing area of research, the following tables summarize the currently available information on its distribution.

Table 1: Quantitative Data of N-Methyl-L-proline in Natural Sources

| Natural Source | Organism | Part of Organism | Concentration | Reference |

| Bergamot | Citrus bergamia | Fruit Juice | Present | --INVALID-LINK-- |

| Yellow Orange | Citrus sinensis | Fruit Juice | Present | |

| Blood Orange | Citrus sinensis | Fruit Juice | Present | |

| Lemon | Citrus limon | Fruit Juice | Present | |

| Mandarin | Citrus reticulata | Fruit Juice | Present | |

| Bitter Orange | Citrus aurantium | Fruit Juice | Present | |

| Cabbage | Brassica oleracea | Not specified | Reported | [3] |

| - | Trichilia claussenii | Not specified | Reported | [3] |

| Lesser galangal | Alpinia officinarum | Not specified | Reported | [4] |

| - | Amomum reticulatum | Not specified | Reported | [4] |

| - | Caralluma russeliana | Not specified | Reported | [4] |

| White sapote | Casimiroa edulis | Not specified | Reported | [4] |

| Sweet chestnut | Castanea sativa | Not specified | Reported | [4] |

| - | Candida albicans | - | Investigated as a hyphal formation inhibitor | --INVALID-LINK-- |

| Fish gut fungus | Evlachovaea sp. | - | N-amino-l-proline methyl ester found, a related compound | --INVALID-LINK-- |

Biosynthesis of N-Methyl-L-proline

The biosynthesis of the precursor L-proline is well-established and primarily occurs via the glutamate pathway in plants. This pathway involves the conversion of L-glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to L-proline. An alternative pathway from ornithine also exists.

The final step in the formation of N-Methyl-L-proline is the N-methylation of the L-proline ring. This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are responsible for transferring a methyl group from SAM to a substrate, in this case, L-proline. While the specific proline N-methyltransferase enzyme has not been extensively characterized in all organisms, the general mechanism is understood to follow this enzymatic process.

Caption: Biosynthetic pathway of N-Methyl-L-proline from L-Glutamate.

Experimental Protocols

The accurate quantification and isolation of N-Methyl-L-proline from natural sources are crucial for research and development. The following protocols are based on established methodologies, particularly for plant matrices.

Extraction of N-Methyl-L-proline from Plant Material

This protocol describes a general method for the extraction of small polar molecules, including N-Methyl-L-proline, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

80% Methanol

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Add 1 mL of pre-chilled 80% methanol to the powdered tissue.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C for 30 minutes with occasional vortexing.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and elute with an appropriate solvent.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of N-Methyl-L-proline.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).

Reagents:

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Water with 0.1% formic acid

-

N-Methyl-L-proline analytical standard

Procedure:

-

Chromatographic Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 50% A

-

5-6 min: Hold at 50% A

-

6-7 min: Linear gradient back to 95% A

-

7-10 min: Re-equilibration at 95% A

-

-

-

Mass Spectrometry Conditions (Positive ESI mode):

-

Ion Source Voltage: +4.5 kV

-

Curtain Gas: 20 psi

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 40 psi

-

Temperature: 450°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor ion (Q1): m/z 130.1

-

Product ion (Q3): m/z 84.1

-

Collision Energy: Optimized for the specific instrument (typically around 15-25 eV)

-

-

-

Quantification:

-

Prepare a calibration curve using a series of dilutions of the N-Methyl-L-proline analytical standard.

-

Analyze the extracted samples and the calibration standards.

-

Quantify the amount of N-Methyl-L-proline in the samples by comparing their peak areas to the calibration curve.

-

Caption: Experimental workflow for the extraction and analysis of N-Methyl-L-proline.

Conclusion

N-Methyl-L-proline, a methylated derivative of the amino acid proline, has been a compound of interest since its role in the initial discovery of proline itself. Its presence in various natural sources, particularly in citrus fruits, and its role as an osmoprotectant highlight its biological significance. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of N-Methyl-L-proline, enabling further research into its physiological roles, biosynthetic pathways, and potential applications in drug development and other scientific fields. Further studies are warranted to fully elucidate the specific enzymes responsible for proline N-methylation in various organisms and to expand the quantitative database of its occurrence in nature.

References

- 1. Inhibition of Distinct Proline- or N-Acetylglucosamine-Induced Hyphal Formation Pathways by Proline Analogs in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phytochemical: N-Methyl-L-proline [caps.ncbs.res.in]

The Enigmatic Pathway of N-Methyl-L-proline Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-proline (NMP), a derivative of the proteogenic amino acid L-proline, is a significant metabolite in various plant species, contributing to osmotic stress tolerance and potentially playing a role in secondary metabolism. While the biosynthesis of its precursor, L-proline, is well-characterized, the specific enzymatic step leading to the N-methylation of L-proline in plants remains an area of active investigation. This technical guide provides a comprehensive overview of the established L-proline biosynthetic pathways and proposes a putative final step for N-Methyl-L-proline synthesis based on the current understanding of plant methyltransferases. This document is intended to serve as a foundational resource for researchers seeking to elucidate this pathway, offering detailed experimental protocols and conceptual frameworks to guide future studies.

Introduction

N-Methyl-L-proline is a naturally occurring amino acid derivative found in a variety of plants, including citrus species.[1] Its accumulation has been associated with enhanced tolerance to osmotic stress, suggesting a role as a compatible solute. The structural modification of L-proline through N-methylation alters its chemical properties, which may have implications for its biological function and its potential as a precursor for the synthesis of pharmacologically active compounds. Despite its recognized presence, the precise biosynthetic route to N-Methyl-L-proline in plants is not fully elucidated. This guide synthesizes the current knowledge on the well-established biosynthesis of L-proline and presents a hypothesized pathway for its subsequent N-methylation.

The Biosynthesis of the Precursor: L-Proline

In plants, L-proline is primarily synthesized from L-glutamate, with an alternative pathway originating from L-ornithine. The glutamate pathway is considered the major route for proline accumulation, especially under conditions of abiotic stress.[2][3][4]

The Glutamate Pathway

The conversion of glutamate to proline involves two key enzymatic steps:

-

Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the ATP- and NADPH-dependent reduction of glutamate to glutamic-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[2][5] P5CS is a rate-limiting enzyme in proline biosynthesis and is encoded by two differentially regulated genes in many plant species.[5][6]

-

Pyrroline-5-Carboxylate Reductase (P5CR): This enzyme catalyzes the final step, the NADH- or NADPH-dependent reduction of P5C to L-proline.[2][5]

The Ornithine Pathway

An alternative route to L-proline synthesis utilizes ornithine as a precursor:

-

Ornithine-δ-Aminotransferase (OAT): This enzyme catalyzes the transamination of ornithine to glutamic-γ-semialdehyde (which, as in the glutamate pathway, cyclizes to P5C).[2][4]

-

Pyrroline-5-Carboxylate Reductase (P5CR): P5CR then reduces P5C to L-proline, analogous to the glutamate pathway.[2]

The relative contribution of the glutamate and ornithine pathways to the proline pool can vary depending on the plant species, developmental stage, and environmental conditions.[4]

The Putative N-Methylation of L-Proline

The final step in the biosynthesis of N-Methyl-L-proline is the transfer of a methyl group to the secondary amine of the L-proline ring. While a specific proline N-methyltransferase has not yet been definitively characterized in plants, it is highly probable that this reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.[2][3]

Proposed Reaction:

L-proline + S-adenosyl-L-methionine (SAM) → N-Methyl-L-proline + S-adenosyl-L-homocysteine (SAH)

This proposed mechanism is based on the well-established role of SAM as the primary methyl group donor in a vast array of biological methylation reactions in plants, catalyzed by a large and diverse family of methyltransferases.[2][3] These enzymes exhibit a wide range of substrate specificities, and it is plausible that one or more members of this family are capable of methylating L-proline.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for a dedicated proline N-methyltransferase in plants. The following table summarizes key enzymatic parameters for the well-characterized enzymes of the L-proline biosynthetic pathway from various plant sources. This data can serve as a reference for comparative studies once a proline N-methyltransferase is identified and characterized.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Reference |

| P5CS | Arabidopsis thaliana | L-Glutamate | 1,800 | 15.4 | 7.4 | [7] |

| P5CR | Arabidopsis thaliana | P5C | 220 | 2,300 | 7.5 | [7] |

| OAT | Arabidopsis thaliana | L-Ornithine | 1,200 | 120 | 8.0 | [7] |

Note: The kinetic parameters can vary significantly depending on the specific isoform of the enzyme, assay conditions, and plant species.

Experimental Protocols

The following protocols provide a starting point for the investigation of the N-Methyl-L-proline biosynthetic pathway.

Assay for Proline N-Methyltransferase Activity (Putative)

This protocol is a generic method for assaying N-methyltransferase activity and can be adapted to test for the N-methylation of L-proline.

Materials:

-

Plant tissue extract (e.g., from a plant known to produce N-Methyl-L-proline)

-

L-proline

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath or incubator

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-proline (e.g., 1 mM), and plant tissue extract.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine to a final concentration of (e.g., 10 µM).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.

-

Terminate the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Extract the radiolabeled N-Methyl-L-proline from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

A control reaction without L-proline should be run in parallel to account for any background methylation.

Quantification of N-Methyl-L-proline by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of N-Methyl-L-proline in plant extracts.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase C18)

-

N-Methyl-L-proline standard

-

Internal standard (e.g., deuterated N-Methyl-L-proline)

Procedure:

-

Homogenize a known weight of plant tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Add the internal standard to the filtered extract.

-

Inject an aliquot of the sample onto the LC-MS/MS system.

-

Separate the analytes using an appropriate chromatographic gradient.

-

Detect and quantify N-Methyl-L-proline using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Generate a standard curve using the N-Methyl-L-proline standard to calculate the concentration in the plant sample.

Visualizations

Biosynthetic Pathway of L-Proline

Caption: The two primary pathways for L-proline biosynthesis in plants.

Putative Biosynthesis of N-Methyl-L-proline

Caption: The proposed enzymatic step for the biosynthesis of N-Methyl-L-proline.

Experimental Workflow for N-Methyltransferase Assay

References

- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline accumulation and metabolism-related genes expression profiles in Kosteletzkya virginica seedlings under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proline Metabolism and Its Implications for Plant-Environment Interaction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-L-proline

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-L-proline. The information is curated for professionals in research, science, and drug development, with a focus on data clarity, experimental reproducibility, and conceptual understanding through visual aids.

Core Physicochemical Data

N-Methyl-L-proline, a derivative of the amino acid L-proline, possesses a unique set of properties that make it a valuable molecule in various scientific applications, including pharmaceutical and peptide synthesis.[1][2] Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][3] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 114-116 °C | [5][6] |

| Boiling Point | 227 °C | [5] |

| Solubility | Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5][7] | |

| Optical Rotation | [α]²⁵_D_ = -78 ± 1° (c=2 in MeOH) | [1] |

| pKa (Acidic) | 1.76 - 2.37 (Predicted) | [4] |

| pKa (Basic) | 10.34 (Predicted) | |

| logP | -1.9 to -2.4 (Predicted) | [3] |

| CAS Number | 475-11-6 | [1][2] |

Spectroscopic Profile

Spectroscopic data is crucial for the structural elucidation and confirmation of N-Methyl-L-proline.

| Spectroscopy | Data |

| ¹H NMR (300 MHz, D₂O) | δ 3.71-3.65 and 3.55-3.51 (2m, 1H), 3.00-2.91 (m, 1H), 2.74 (s, 3H), 2.34-2.28 (m, 1H), 1.99-1.78 (m, 3H)[5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 173.06, 70.18, 55.83, 40.26, 28.34, 22.37[5] |

| Infrared (IR) (KBr disk) | ν 3000-2800 (CH, saturated), 2675 and 2605 (ammonium ion), 1669 (CO₂H), 1612 (CO₂⁻), 1468, 1401, 1354, 1327, 1234, 1183, 1112, 1056, 1025, 808, 775 cm⁻¹[5] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₆H₁₁NO₂ (M⁺): 129.0790, Found: 129.0784[5] |

Synthesis Overview

A common method for the synthesis of N-Methyl-L-proline involves the reductive methylation of L-proline.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[8][9] A sharp melting range typically signifies a pure compound.[8][9]

Methodology:

-

Sample Preparation: A small amount of dry, powdered N-Methyl-L-proline is packed into a capillary tube to a height of approximately 3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or DigiMelt unit.[8][9][11][12]

-

Heating and Observation:

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[13][14]

Methodology:

-

Preparation: An excess amount of N-Methyl-L-proline is added to a known volume of the solvent (e.g., water, methanol) in a sealed vial.[15]

-

Equilibration: The mixture is agitated (e.g., using an overhead shaker) at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[15]

-

Separation: The saturated solution is separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[13][15]

-

Quantification: The concentration of N-Methyl-L-proline in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.[13]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa values of ionizable compounds.[16][17][18]

Methodology:

-

Solution Preparation: A solution of N-Methyl-L-proline is prepared at a known concentration (e.g., 1 mM) in water.[16] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[16]

-

Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of HCl.[16] It is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[17] The experiment is typically performed in triplicate to ensure reliability.[16]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) measures the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.[19][20] The shake-flask method is the traditional and most accurate approach.[19][20][21]

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.

-

Partitioning: A known amount of N-Methyl-L-proline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[20][22]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated.

-

Quantification: The concentration of N-Methyl-L-proline in each phase is measured using an appropriate analytical technique, such as HPLC-UV or LC-MS.[21][22]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]

Biological Activity and Applications

N-Methyl-L-proline is more than a simple amino acid derivative; it is a bioactive compound with diverse applications.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of pharmaceuticals, particularly for compounds targeting neurological disorders.[1]

-

Peptide Synthesis: Its incorporation into peptides can enhance their stability and bioactivity.[1]

-

Chiral Catalyst: It functions as a chiral catalyst in asymmetric synthesis, improving reaction efficiency and selectivity.[1]

-

Natural Occurrence: It is found naturally in citrus fruits.[5]

-

Neuroprotection: Studies on related proline derivatives suggest a role in neuromodulation and neuroprotection. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been shown to protect astrocytes from injury by improving reactive oxygen species (ROS) accumulation and mitochondrial function.[23] L-proline itself may modulate glutamatergic transmission.[23]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 475-11-6: N-Methyl-L-proline | CymitQuimica [cymitquimica.com]

- 3. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. N-Methyl-L-proline | 475-11-6 [amp.chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. benchchem.com [benchchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. materialneutral.info [materialneutral.info]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. acdlabs.com [acdlabs.com]

- 20. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. enamine.net [enamine.net]

- 23. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-L-proline CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-L-proline, a pivotal molecule in various scientific disciplines. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development.

Core Chemical Identity

N-Methyl-L-proline, also known as hygric acid, is a derivative of the amino acid L-proline where the amino group is methylated.[1][2] This modification confers unique properties that are leveraged in organic synthesis and medicinal chemistry.

Chemical Structure:

Caption: Chemical structure of N-Methyl-L-proline.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of N-Methyl-L-proline is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [3][4] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 98% | [3] |

| Melting Point | 114-116 °C | |

| Optical Rotation [α]²⁵D | 78 ± 1º (c=2 in MeOH) | [3] |

| SMILES | CN1CCC[C@H]1C(=O)O | |

| InChI Key | CWLQUGTUXBXTLF-YFKPBYRVSA-N |

Experimental Protocols

Synthesis of N-Methyl-L-proline via Eschweiler-Clarke Reaction

The N-methylation of L-proline can be achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][5][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts.[5][7]

Reaction Scheme:

L-Proline + CH₂O + HCOOH → N-Methyl-L-proline + CO₂ + H₂O

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline (1 equivalent).

-

Reagent Addition: Add an aqueous solution of formaldehyde (37%, ~1.1-1.2 equivalents) to the flask.[7][8] Subsequently, slowly add formic acid (~1.8-2.2 equivalents) to the mixture.[7][8] The addition of formic acid may initiate an exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours (e.g., 18 hours) or until the evolution of carbon dioxide ceases.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with water and acidify with a strong acid such as HCl. Extract the aqueous phase with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials or byproducts.[7]

-

Isolation: Basify the aqueous phase to a pH of approximately 11 and extract the product into an organic solvent like dichloromethane.[7] Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-Methyl-L-proline can be further purified by column chromatography or recrystallization.[7] For higher purity, ion-exchange chromatography can be employed.[9]

Caption: Experimental workflow for the synthesis of N-Methyl-L-proline.

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[1][5][7]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N-methylation of L-proline.

Applications in Research and Drug Development

N-Methyl-L-proline is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-Methyl-L-proline, into peptide chains can enhance their therapeutic properties. This modification can lead to increased metabolic stability, improved cell permeability, and favorable conformational constraints.

Workflow for Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-L-proline:

Caption: General workflow for incorporating N-Methyl-L-proline in solid-phase peptide synthesis.

Chiral Catalyst in Asymmetric Synthesis

Proline and its derivatives are well-established organocatalysts for various asymmetric reactions. N-Methyl-L-proline can also act as a chiral catalyst, influencing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer.

Natural Occurrence and Biological Relevance

N-Methyl-L-proline is found naturally in various plants, including citrus fruits. It is considered a plant and human metabolite.[1] Its presence in biological systems suggests potential roles in metabolic pathways, although specific signaling pathways directly involving N-Methyl-L-proline are not as well-elucidated as those for its parent amino acid, L-proline.

Conclusion

N-Methyl-L-proline is a valuable and versatile compound for researchers and professionals in drug development and organic synthesis. Its unique structural features provide a means to enhance the properties of peptides and to control stereochemistry in asymmetric reactions. The synthetic methods are well-established, and its commercial availability makes it an accessible tool for a wide range of applications. Further research into its biological roles may uncover new opportunities for its use in medicine and biotechnology.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of N-Methyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-L-proline, a proline derivative with significance as a plant and human metabolite.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the typical experimental protocols employed to obtain such data, serving as a valuable resource for researchers in the fields of analytical chemistry, biochemistry, and drug development.

Introduction to N-Methyl-L-proline

N-Methyl-L-proline, also known as (2S)-1-methylpyrrolidine-2-carboxylic acid, is an amino acid derivative where the amino hydrogen of L-proline is substituted by a methyl group.[1][2] Its chemical formula is C6H11NO2, with a molecular weight of 129.16 g/mol .[1][3] This compound is found in various natural sources and plays a role in metabolic pathways.[1] Accurate spectroscopic characterization is crucial for its identification, quantification, and the study of its interactions in biological systems.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Methyl-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in N-Methyl-L-proline, respectively.

Table 1: ¹H NMR Spectroscopic Data of N-Methyl-L-proline

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.71-3.65 and 3.55-3.51 | m | 1H |

| 3.00-2.91 | m | 1H |

| 2.74 | s | 3H (N-CH₃) |

| 2.34-2.28 | m | 1H |

| 1.99-1.78 | m | 3H |

Source: ChemicalBook[2] Note: Spectra were recorded in D₂O at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data of N-Methyl-L-proline

| Chemical Shift (δ) ppm | Assignment |

| 173.06 | C=O |

| 70.18 | CH |

| 55.83 | CH₂ |

| 40.26 | N-CH₃ |

| 28.34 | CH₂ |

| 22.37 | CH₂ |

Source: ChemicalBook[2] Note: Spectra were recorded in CDCl₃ at 75 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for N-Methyl-L-proline are presented below.

Table 3: IR Spectroscopic Data of N-Methyl-L-proline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3000-2800 | C-H (saturated) |

| 2675 and 2605 | Ammonium ion |

| 1669 | C=O (Carboxylic acid) |

| 1612 | COO⁻ (Carboxylate) |

Source: ChemicalBook[2] Note: Spectrum was obtained using a KBr disk.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: Mass Spectrometry Data of N-Methyl-L-proline

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 |

| HRMS (M+) calculated | 129.0790 |

| HRMS (M+) found | 129.0784 |

Source: ChemicalBook[2]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of N-Methyl-L-proline are dissolved in a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized for the specific sample and nucleus being observed.

Data Processing:

-

The acquired FID is Fourier transformed to obtain the NMR spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

Chemical shifts are referenced to an internal standard (e.g., TMS).

-

Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of N-Methyl-L-proline is finely ground with dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer's ion source, where it is nebulized and ionized to form gaseous ions.

-

The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of ions at each m/z value.

Data Processing: The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry, the exact mass is determined and can be used to deduce the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like N-Methyl-L-proline.

References

Quantum Chemical Calculations for N-Methyl-L-proline Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-proline, a derivative of the amino acid L-proline, is a crucial component in various bioactive peptides and serves as a significant chiral building block in organic synthesis. Its conformational landscape is of paramount importance as it dictates the three-dimensional structure and, consequently, the biological activity of peptides and the stereochemical outcome of synthetic reactions. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the conformational stability of N-Methyl-L-proline. We detail the computational methodologies, present key quantitative data on its stable conformers, and illustrate the typical workflow for such theoretical investigations.

Introduction

The unique cyclic structure of the pyrrolidine ring in proline and its derivatives imposes significant conformational constraints compared to other amino acids. The methylation of the proline nitrogen further influences its conformational preferences, particularly the cis-trans isomerization of the tertiary amide bond when incorporated into a peptide chain. Understanding the relative stabilities of the different conformers of N-Methyl-L-proline is critical for rational drug design and asymmetric catalysis.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the geometries and relative energies of molecular conformers.[1][2] These computational methods allow for a detailed exploration of the potential energy surface of N-Methyl-L-proline, providing insights into the subtle interplay of steric and electronic effects that govern its stability.[3][4] This guide outlines the standard computational protocols and expected results from such studies.

Computational Methodology

A robust computational protocol is essential for obtaining reliable results. The following steps represent a typical workflow for the conformational analysis of N-Methyl-L-proline, based on methodologies reported for similar proline derivatives.[2][5]

Conformational Search

The initial step involves a comprehensive search for all possible low-energy conformers. For N-Methyl-L-proline, the key degrees of freedom include:

-

Pyrrolidine Ring Pucker: The five-membered ring is not planar and typically adopts envelope or twisted conformations, often described as "UP" and "DOWN" puckering relative to the carboxyl group.

-

Carboxylic Acid Orientation: The orientation of the C-C-C=O and C-C-O-H dihedral angles.

Geometry Optimization and Energy Calculation

Each identified conformer is then subjected to geometry optimization and frequency calculation using a selected quantum chemical method. A common and reliable approach involves:

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.[5]

-

Basis Set: A Pople-style basis set like 6-31+G(d) or a larger one such as 6-311++G(2df,2p) is typically employed to provide a good balance between accuracy and computational cost.[5]

-

Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model is often used.[6] Calculations are frequently performed in the gas phase and in solvents of varying polarity (e.g., chloroform, water) to assess environmental effects on conformational stability.

Analysis of Stability

The relative stability of the conformers is determined from their calculated Gibbs free energies. Further analysis using techniques like Natural Bond Orbital (NBO) theory can provide insights into the specific intramolecular interactions, such as hyperconjugation, that contribute to the stability of certain conformers.[3][4]

Key Quantitative Data

The following tables summarize hypothetical yet representative quantitative data derived from quantum chemical calculations on the stable conformers of N-Methyl-L-proline, based on trends observed for similar molecules in the literature.[3][4] The calculations are assumed to be performed at the B3LYP/6-31+G(d) level of theory.

Table 1: Relative Energies of N-Methyl-L-proline Conformers

| Conformer | Ring Pucker | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| 1 | UP | 0.00 | 0.00 |

| 2 | DOWN | 0.85 | 0.60 |

| 3 | UP (alt. COOH) | 1.50 | 1.25 |

| 4 | DOWN (alt. COOH) | 2.10 | 1.80 |

Note: Energies are relative to the most stable conformer in each phase.

Table 2: Key Geometrical Parameters of the Most Stable Conformer (Conformer 1)

| Parameter | Value (Gas Phase) | Value (Water) |

| Dihedral Angle (Cγ-Cδ-N-Cα) | 35.2° | 34.8° |

| Dihedral Angle (Cδ-N-Cα-C) | -25.8° | -26.1° |

| Bond Length (N-Cα) | 1.47 Å | 1.48 Å |

| Bond Length (N-CH₃) | 1.46 Å | 1.46 Å |

Visualization of Computational Workflow

The logical flow of a computational study on N-Methyl-L-proline stability can be visualized as follows.

Caption: Computational workflow for determining N-Methyl-L-proline conformer stability.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the conformational preferences of N-Methyl-L-proline. By employing methods like DFT in conjunction with appropriate basis sets and solvent models, it is possible to obtain accurate predictions of the relative stabilities and geometric structures of its various conformers. This information is invaluable for professionals in drug development and chemical synthesis, as it aids in the design of molecules with desired three-dimensional structures and properties. The methodologies and representative data presented in this guide serve as a practical reference for conducting and interpreting such computational studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational study on the pKa shifts in proline induced by hydrogen-bond-donating cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into N-Methyl-L-proline Reaction Mechanisms: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline, a naturally occurring chiral amino acid, has emerged as a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of a wide array of complex molecules. Its remarkable catalytic efficiency is attributed to its unique secondary amine and carboxylic acid functionalities, which act in concert to facilitate reactions through well-defined transition states. N-Methyl-L-proline, a derivative in which the proline nitrogen is methylated, presents an intriguing case for comparative mechanistic analysis. While structurally similar, the seemingly subtle addition of a methyl group fundamentally alters the electronic and steric properties of the nitrogen center, with profound implications for its catalytic activity.

This technical guide provides an in-depth exploration of the theoretically elucidated reaction mechanisms of L-proline, serving as a foundational framework for understanding the predicted mechanistic deviations in reactions involving N-Methyl-L-proline. For drug development professionals, a deeper understanding of these mechanisms can inform the design of novel catalysts and the synthesis of chiral intermediates.

The Established Theoretical Framework of L-Proline Catalysis

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in unraveling the intricacies of L-proline catalysis. The consensus mechanism for many L-proline-catalyzed reactions, such as the aldol and Michael additions, proceeds through a key enamine intermediate .

The catalytic cycle can be broadly divided into three key stages:

-

Enamine Formation: The secondary amine of L-proline nucleophilically attacks a carbonyl donor (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a nucleophilic enamine. The carboxylic acid moiety of proline often plays a crucial role in this step by facilitating proton transfer.

-

Carbon-Carbon Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). The stereochemical outcome of this step is dictated by the geometry of the transition state, which is stabilized by a network of non-covalent interactions. The widely accepted Houk-List model posits a chair-like transition state where the carboxylic acid group of proline activates the electrophile through hydrogen bonding and directs the stereoselective attack.

-

Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the L-proline catalyst, thereby completing the catalytic cycle.

N-Methyl-L-proline Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-L-proline in various organic solvents. Due to its role as a key building block in peptide synthesis and as a chiral auxiliary, understanding its solubility is critical for process development, formulation, and various applications in medicinal chemistry and organic synthesis.

Core Concepts: N-Methyl-L-proline Solubility

N-Methyl-L-proline is a derivative of the amino acid L-proline, where the amino group is methylated. This structural modification significantly influences its physical and chemical properties, including its solubility profile. As a zwitterionic compound with a tertiary amine, its solubility is governed by the interplay of its polar carboxyl group and the less polar N-methylated pyrrolidine ring.

While comprehensive, temperature-dependent quantitative solubility data for N-Methyl-L-proline across a wide range of organic solvents is not extensively available in peer-reviewed literature, this guide consolidates the existing qualitative and semi-quantitative information to provide a useful reference for laboratory work.

Data Presentation: Solubility of N-Methyl-L-proline

The following table summarizes the known solubility of N-Methyl-L-proline in various organic solvents. It is important to note that much of the available data is qualitative.

| Solvent | Chemical Class | Solubility | Notes |

| Methanol | Alcohol | 50 mg/mL[1][2] | Soluble, clear, colorless solution.[1][2] |

| Chloroform | Chlorinated Hydrocarbon | Soluble[1][3] | No quantitative data available. |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble[1][3] | No quantitative data available. |

| Ethyl Acetate | Ester | Soluble[1][3] | No quantitative data available. |

| Acetone | Ketone | Soluble[1][3] | No quantitative data available. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1][3] | No quantitative data available. |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but specific concentrations under defined temperature and pressure conditions have not been formally reported in the available literature. For critical applications, experimental determination of solubility is highly recommended.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following protocols describe common methods that can be employed to quantitatively determine the solubility of N-Methyl-L-proline in organic solvents of interest.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solvent by mass.

Materials:

-

N-Methyl-L-proline

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Methyl-L-proline to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, dry vial. The filter should also be at the experimental temperature if possible.

-

-

Quantification of Solute:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the decomposition point of N-Methyl-L-proline but sufficient to evaporate the solvent. A vacuum oven or rotary evaporator can also be used to facilitate solvent removal.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved N-Methyl-L-proline is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved N-Methyl-L-proline.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/kg of solvent.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification

For a more precise quantification, especially at lower solubilities, HPLC can be used to determine the concentration of N-Methyl-L-proline in the saturated solution.

Materials:

-

Saturated solution of N-Methyl-L-proline (prepared as in Protocol 1).

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).

-

Appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Mobile phase (to be developed based on the solvent and analyte).

-

N-Methyl-L-proline standard of known purity.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of N-Methyl-L-proline of a known concentration in the solvent of interest or a miscible solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Sample Preparation:

-

Prepare a saturated solution of N-Methyl-L-proline in the desired solvent at a specific temperature as described in Protocol 1.

-

Filter the saturated solution.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of N-Methyl-L-proline in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of N-Methyl-L-proline.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Solubility Determination using HPLC.

References

A Guide to the Thermochemical Analysis of N-Methyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the thermochemical analysis of N-Methyl-L-proline. In the absence of extensive published experimental data for this specific compound, this document outlines the established experimental protocols and the expected nature of the results based on the analysis of similar amino acids, such as L-proline. The aim is to equip researchers with a foundational understanding of the key thermochemical parameters and the experimental workflows necessary to determine them.

Core Thermochemical Parameters

A thorough thermochemical analysis of N-Methyl-L-proline would focus on determining several key quantitative parameters. These values are crucial for understanding the compound's stability, energy content, and behavior under varying temperatures. The primary parameters of interest are summarized in Table 1.

| Parameter | Symbol | Description | Significance |

| Enthalpy of Combustion | ΔcH° | The heat released during the complete combustion of the compound in oxygen. | Fundamental for determining the standard enthalpy of formation. |

| Standard Enthalpy of Formation | ΔfH° | The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. | A critical measure of the compound's thermodynamic stability. |

| Melting Point | Tm | The temperature at which the solid form of the compound transitions to a liquid. | An indicator of purity and intermolecular forces. |

| Enthalpy of Fusion | ΔfusH | The heat absorbed by the compound as it melts. | Quantifies the energy required to overcome intermolecular forces in the solid state. |

| Specific Heat Capacity | cp | The amount of heat required to raise the temperature of one gram of the substance by one degree Celsius. | Essential for heat transfer calculations and understanding thermal behavior. |

| Thermal Decomposition Temperature | Td | The temperature at which the compound begins to chemically break down. | Defines the upper limit of the compound's thermal stability. |

Table 1: Key Thermochemical Parameters for N-Methyl-L-proline Analysis. This table outlines the essential thermochemical data that would be obtained through the experimental protocols described in this guide.

Experimental Protocols

The determination of the thermochemical parameters for N-Methyl-L-proline requires a suite of well-established analytical techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a sample is burned in a constant-volume, high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A precisely weighed pellet of N-Methyl-L-proline (approximately 1 gram) is placed in a sample holder within the bomb calorimeter.

-

Fuse Wire: A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a bucket of a known volume of water within the calorimeter jacket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of N-Methyl-L-proline is then calculated from the observed temperature rise, corrected for the heat from the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

The standard enthalpy of formation (ΔfH°) of N-Methyl-L-proline (C₆H₁₁NO₂) can then be calculated from its standard enthalpy of combustion (ΔcH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

An In-depth Technical Guide to the Isolation and Purification of N-Methyl-L-proline from Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying N-Methyl-L-proline, a naturally occurring amino acid derivative with applications in pharmaceutical synthesis and biochemical research.[1] N-Methyl-L-proline is found in various plant sources, notably in citrus fruits, where it acts as a cell protectant against osmotic and temperature stress. This guide details a representative experimental workflow, from extraction to purification, and presents data in a structured format for clarity and reproducibility.

Natural Sources and Biological Significance

N-Methyl-L-proline is a metabolite of L-proline and is found in a variety of natural sources. It has been identified in the fruit juices of yellow orange, blood orange, lemon, mandarin, and bitter orange. It has also been reported in Brassica oleracea and Trichilia claussenii.[2] In plants, N-Methyl-L-proline is considered a metabolically inert cell protectant, helping to mitigate the effects of environmental stressors. While its direct role in signaling pathways is not extensively documented, its precursor, L-proline, is a key molecule in plant responses to abiotic stress, with its metabolism influencing cellular redox status and signaling cascades. The biosynthesis of L-proline and its subsequent methylation to compounds like N-Methyl-L-proline are therefore of significant interest in the study of plant physiology and stress tolerance.

While N-Methyl-L-proline itself is not directly implicated in a specific signaling pathway, its precursor, L-proline, is a key signaling molecule in plant stress responses. The accumulation of proline is a hallmark of the plant's defense mechanism against abiotic stresses such as drought and salinity. The biosynthetic pathway of proline is tightly regulated and interconnected with cellular redox balance and stress-responsive gene expression.

Experimental Protocols: Isolation and Purification

The following is a representative, multi-stage protocol for the isolation and purification of N-Methyl-L-proline from citrus peel, a known source of the compound. This protocol is based on established methods for the extraction of alkaloids and the purification of amino acids.

This stage aims to extract a broad range of alkaloids, including N-Methyl-L-proline, from the plant material.

Materials:

-

Dried and powdered citrus peel

-

n-Hexane

-

Methanol

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel

-

Filter paper

Protocol:

-

Defatting: Macerate 1 kg of dried, powdered citrus peel in 5 L of n-hexane for 24 hours at room temperature to remove lipids and other non-polar compounds. Filter the mixture and discard the n-hexane. Repeat this step twice.

-

Extraction: Air-dry the defatted plant material and then extract with 5 L of methanol by maceration for 48 hours at room temperature. Filter the mixture and collect the methanol extract. Repeat the extraction process on the plant residue two more times.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 1 L of 0.1 M HCl. b. Wash the acidic solution with 500 mL of dichloromethane three times in a separatory funnel to remove neutral and weakly basic compounds. Discard the dichloromethane layers. c. Adjust the pH of the aqueous layer to 10 with 0.1 M NaOH. d. Extract the alkaline solution with 500 mL of dichloromethane three times. The N-Methyl-L-proline will partition into the organic phase. e. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Final Concentration: Filter the dried dichloromethane extract and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

This step separates N-Methyl-L-proline from other alkaloids and impurities based on its charge.

Materials:

-

Crude alkaloid fraction from Stage 1

-

Dowex 50W X8 resin (H⁺ form)

-

Deionized water

-

2 M Ammonium hydroxide (NH₄OH)

-

Glass chromatography column (50 x 380 mm)

-

pH meter

-

Fraction collector

Protocol:

-

Column Preparation: Prepare a slurry of Dowex 50W X8 resin in deionized water and pour it into the chromatography column to a settled volume of approximately 600 g of resin. Wash the column with 2 L of deionized water.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of deionized water (e.g., 50 mL) and adjust the pH to approximately 2 with 0.1 M HCl. Apply the sample to the top of the resin bed.

-

Washing: Elute the column with deionized water to remove non-retained impurities. Monitor the pH of the eluate; continue washing until the pH returns to neutral (pH 7).

-

Elution: Elute the bound N-Methyl-L-proline from the resin using 2 M NH₄OH. Collect fractions (e.g., 20 mL each) using a fraction collector.

-

Fraction Analysis: Monitor the fractions for the presence of N-Methyl-L-proline using a suitable analytical method, such as thin-layer chromatography (TLC) with a ninhydrin staining reagent (N-Methyl-L-proline will produce a yellow-orange spot).

-

Pooling and Concentration: Combine the fractions containing N-Methyl-L-proline and concentrate under reduced pressure to remove the ammonia and water.

This final stage provides high-purity N-Methyl-L-proline.

Materials:

-

Concentrated fraction from Stage 2

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Preparative HPLC system with a UV detector

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the concentrated fraction from the ion-exchange step in a minimal amount of Mobile Phase A and filter through a 0.45 µm syringe filter.

-

Chromatography:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample onto the column.

-

Elute with a linear gradient from 5% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

-

Monitor the elution profile at 210 nm.

-

-

Fraction Collection: Collect the peak corresponding to N-Methyl-L-proline.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-MS.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain N-Methyl-L-proline as a white powder.

Data Presentation

The following tables present illustrative quantitative data for the isolation and purification of N-Methyl-L-proline from 1 kg of dried citrus peel. This data is representative of typical yields and purities achieved in natural product isolation.

Table 1: Extraction and Preliminary Purification Yields

| Step | Starting Material | Output | Yield (%) | Purity (%) |

| Crude Methanol Extract | 1 kg Dried Peel | 150 g | 15 | <1 |

| Crude Alkaloid Fraction | 150 g Crude Extract | 7.5 g | 5 | ~10 |

| Ion-Exchange Fraction | 7.5 g Alkaloid Fraction | 1.2 g | 16 | ~60 |

Table 2: Preparative HPLC Purification Data

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time of N-Methyl-L-proline | ~15.2 min |

| Final Yield of Pure Compound | 600 mg |

| Final Purity | >98% |

Experimental Workflow Visualization

The overall process for the isolation and purification of N-Methyl-L-proline can be visualized as a multi-step workflow.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation and purification of N-Methyl-L-proline from natural sources, specifically citrus peel. The described workflow, combining classical extraction techniques with modern chromatographic methods, provides a clear path for obtaining this valuable compound in high purity for research and development purposes. The provided protocols and illustrative data serve as a strong foundation for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of each step may be required depending on the specific source material and desired scale of production.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-L-proline as a Chiral Catalyst in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-L-proline as a chiral organocatalyst in asymmetric synthesis. While L-proline has been extensively studied and utilized, the N-methylated derivative offers a unique catalytic profile due to the absence of the N-H proton, which alters the traditional enamine catalytic cycle. This document details a key application, provides experimental protocols, and presents quantitative data for its use in the synthesis of complex molecules.

Introduction to N-Methyl-L-proline in Asymmetric Catalysis

N-Methyl-L-proline is a derivative of the versatile chiral organocatalyst, L-proline. The methylation of the secondary amine nitrogen significantly impacts its catalytic activity. In many common proline-catalyzed reactions, such as intermolecular aldol and Mannich reactions, N-Methyl-L-proline has been observed to be a less effective catalyst compared to its parent amino acid, often leading to lower yields and enantioselectivities. This is attributed to the disruption of the canonical enamine-based catalytic cycle which relies on the acidic N-H proton for hydrogen bonding and proton transfer steps.

However, N-Methyl-L-proline has demonstrated utility in specific applications, particularly in intramolecular reactions where its unique steric and electronic properties can be advantageous. One such notable application is in the asymmetric synthesis of quinolizidine alkaloids, where it can facilitate key cyclization steps with high stereocontrol.

Featured Application: Asymmetric Intramolecular Michael Addition in the Synthesis of Quinolizidine Alkaloids